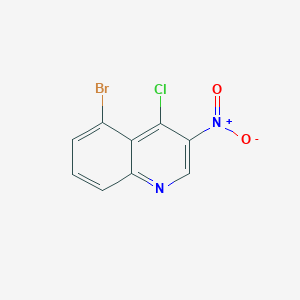

5-Bromo-4-chloro-3-nitroquinoline

Description

Significance of the Quinoline (B57606) Core in Chemical and Biological Sciences

The quinoline motif, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its derivatives are found in a wide range of natural products, most notably the anti-malarial alkaloid quinine. scbt.com This natural precedent has inspired the synthesis of a multitude of quinoline-based compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. bldpharm.comdartmouth.edu The ability of the quinoline ring to intercalate with DNA and interact with various enzymes makes it a valuable pharmacophore in drug discovery. nih.gov Beyond its medicinal applications, the quinoline structure is also integral to the development of dyes, solvents, and corrosion inhibitors. scbt.com

Contextualizing 5-Bromo-4-chloro-3-nitroquinoline within Substituted Quinoline Chemistry

This compound belongs to the family of polysubstituted quinolines, where the positions of the bromo, chloro, and nitro groups are critical in defining its chemical character. The presence of a nitro group at the 3-position, flanked by a chloro group at the 4-position and a bromo group on the benzenoid ring at the 5-position, suggests a highly electron-deficient pyridine ring. This electronic arrangement makes the 4-position particularly susceptible to nucleophilic attack, a common feature in 4-haloquinolines.

The synthesis of such a specifically substituted quinoline can be challenging, often requiring multi-step synthetic routes. While specific synthesis methods for this compound are not extensively documented in publicly available literature, the synthesis of its isomer, 7-bromo-4-chloro-3-nitroquinoline (B1289021), has been described. This process involves the treatment of a precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). google.com It is plausible that a similar synthetic strategy could be adapted for the synthesis of the 5-bromo isomer, starting from the appropriate substituted aniline (B41778) precursor.

The reactivity of this compound is expected to be dominated by the lability of the chlorine atom at the C-4 position towards nucleophilic substitution. This is a well-established reactivity pattern for 4-chloroquinolines, especially when activated by an electron-withdrawing group like the nitro group at C-3. The bromine atom at the C-5 position, being on the benzene ring, would be less reactive towards simple nucleophilic substitution but could participate in metal-catalyzed cross-coupling reactions.

Scope and Research Imperatives for this compound Studies

The specific substitution pattern of this compound presents several avenues for research. A primary imperative is the development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further study. Characterization of its physicochemical and spectroscopic properties is also essential.

Given the established biological activities of many quinoline derivatives, particularly halogenated and nitro-substituted ones, a thorough investigation into the potential pharmacological properties of this compound is warranted. nih.govnih.gov The unique combination of substituents could lead to novel biological activities or enhanced potency against existing targets. For instance, halogenated compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer activities, often due to their ability to increase lipophilicity and binding affinity. nih.govnih.govresearchgate.net

Furthermore, the compound's utility as a synthetic intermediate should be explored. The reactive chloro and bromo groups offer handles for further functionalization, allowing for the creation of a library of novel quinoline derivatives. These derivatives could then be screened for various applications, from medicinal chemistry to materials science. The lack of extensive research on this specific isomer highlights a gap in the current understanding of substituted quinolines and underscores the need for dedicated studies to unlock its potential.

Data Tables

Table 1: Physicochemical Properties of Bromo-chloro-nitroquinoline Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 723283-91-8 | C₉H₄BrClN₂O₂ | 287.50 |

| 7-Bromo-4-chloro-3-nitroquinoline | 723280-98-6 | C₉H₄BrClN₂O₂ | 287.50 |

| 8-Bromo-4-chloro-3-nitroquinoline | 1602806-67-6 | C₉H₄BrClN₂O₂ | 287.49 |

Data sourced from commercial supplier and public chemical databases. bldpharm.comavantorsciences.com

Structure

3D Structure

Properties

CAS No. |

723283-91-8 |

|---|---|

Molecular Formula |

C9H4BrClN2O2 |

Molecular Weight |

287.50 g/mol |

IUPAC Name |

5-bromo-4-chloro-3-nitroquinoline |

InChI |

InChI=1S/C9H4BrClN2O2/c10-5-2-1-3-6-8(5)9(11)7(4-12-6)13(14)15/h1-4H |

InChI Key |

BQECARAQTOQALG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)Br)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Chloro 3 Nitroquinoline

Strategic Approaches to Quinoline (B57606) Halogenation and Nitration

The construction of 5-Bromo-4-chloro-3-nitroquinoline necessitates a multi-step process involving the regioselective introduction of each substituent. The order and method of these introductions are critical to achieving the desired isomer with high purity and yield.

Regioselective Introduction of Bromine at Position 5

The introduction of a bromine atom at the C5 position of the quinoline ring is a key synthetic step. Electrophilic bromination of quinoline itself typically yields a mixture of 5- and 8-bromoquinolines, as the reaction proceeds through the protonated quinolinium ion, directing substitution to the benzene (B151609) ring. stackexchange.comuop.edu.pk Achieving high regioselectivity for the C5 position often requires the use of directing groups or specialized reagents.

Recent advancements have demonstrated that the use of 8-substituted quinolines can facilitate regioselective C5-halogenation. nih.govrsc.org For instance, a metal-free protocol utilizing trihaloisocyanuric acids as the halogen source has been developed for the C5-halogenation of a variety of 8-substituted quinolines with excellent regioselectivity and high yields. nih.govrsc.orgresearchgate.net This method is operationally simple and proceeds under mild, open-air conditions. nih.govrsc.org While direct bromination of an unsubstituted quinoline can be challenging to control, these newer methods offer a more predictable route to C5-brominated intermediates.

Controlled Chlorination at Position 4

The chlorination of the C4 position of the quinoline ring is often achieved by converting a 4-hydroxyquinoline (B1666331) (quinolin-4-one) precursor into the corresponding 4-chloroquinoline. This transformation is typically carried out using chlorinating agents like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com This method is well-established for the synthesis of various chlorinated quinolines. google.com For example, the synthesis of 6-bromo-4-chloroquinoline (B1276899) involves the treatment of 6-bromoquinolin-4(1H)-one with phosphorus oxychloride. google.com A similar strategy can be envisioned for the synthesis of 5-bromo-4-chloroquinoline (B2743234) derivatives.

The direct C-H chlorination at the C4 position is less common but can be influenced by the electronic properties of the quinoline ring. The C4 position is known to be an electrophilic site in azaarenes, making it a potential target for nucleophilic attack in certain reactions, though direct halogenation is typically electrophilic. acs.org

Selective Nitration at Position 3

The nitration of the quinoline ring is highly dependent on the reaction conditions and the existing substituents. Under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid), nitration of quinoline itself occurs preferentially at the C5 and C8 positions of the benzene ring. stackexchange.comuop.edu.pkpjsir.org This is because the reaction proceeds on the quinolinium ion, where the pyridine (B92270) ring is deactivated towards electrophilic attack. stackexchange.com

To achieve nitration at the C3 position, which is in the pyridine ring, alternative strategies are necessary. The presence of activating groups or a different reaction mechanism is often required. For instance, nitration of some quinoline derivatives under less acidic conditions can lead to the formation of 3-nitroquinoline. pjsir.org A recent method for the meta-nitration of pyridines and quinolines utilizes oxazino azines, providing a pathway for selective nitration at the C3-position. acs.org Another approach involves the nitration of a pre-functionalized quinoline, where the existing substituents direct the incoming nitro group to the C3 position. For example, the synthesis of 6-bromo-3-nitroquinolin-4-ol has been reported, indicating that a 4-hydroxy group can facilitate nitration at the C3 position. bldpharm.com

Precursor Chemistry and Starting Materials for Quinoline Derivatization

The synthesis of this compound can start from various precursors. A common strategy involves the construction of a substituted quinoline ring followed by further functionalization. For instance, a bromo-substituted aniline (B41778) could be a starting material in a Skraup-Doebner-Miller reaction or a related cyclization to form the quinoline core. nih.gov

Alternatively, a pre-existing quinoline derivative can be functionalized in a stepwise manner. A plausible synthetic route could start with 5-bromoquinoline. This could then be converted to 5-bromoquinolin-4-ol, which can subsequently undergo chlorination at the C4 position and nitration at the C3 position. The order of these final two steps would need to be carefully considered to optimize regioselectivity and yield.

Starting materials for building the quinoline ring are diverse and include anilines, aldehydes, and β-ketoesters. The choice of starting materials will dictate the initial substitution pattern on the quinoline ring, which in turn influences the subsequent halogenation and nitration steps.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of each reaction step. Key parameters to consider include the choice of reagents, solvents, temperature, and reaction time.

For the bromination step, if using a method involving 8-substituted quinolines, the nature of the directing group and the specific brominating agent (e.g., N-bromosuccinimide, tribromoisocyanuric acid) will significantly impact the efficiency and regioselectivity. nih.govresearchgate.net

In the chlorination of a 4-hydroxyquinoline precursor, the concentration of phosphorus oxychloride and the reaction temperature are critical. The use of a solvent like toluene (B28343) can be beneficial. google.com

For the nitration step, the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other nitrating species) and the reaction temperature are paramount to control the position of nitration. stackexchange.comacs.org The presence of existing substituents will heavily influence the outcome.

Analogous Synthetic Pathways from Related Halogenated Nitroquinolines

The synthesis of other halogenated nitroquinolines can provide valuable insights into the preparation of this compound. For example, the synthesis of 7-bromo-4-chloro-3-nitroquinoline (B1289021) has been documented. chemshuttle.com The synthetic strategies employed for this and other related compounds, such as 6-bromo-4-chloroquinoline and various bromo-nitroquinolin-4-ols, can be adapted. google.combldpharm.com

The preparation of 6-bromo-4-chloroquinoline often starts from 4-bromoaniline (B143363) and proceeds through a cyclization to form 6-bromoquinolin-4(1H)-one, followed by chlorination. google.com The synthesis of bromo-nitroquinolin-4-ols demonstrates the feasibility of introducing a nitro group onto a bromo-substituted quinolin-4-ol framework. bldpharm.com By examining the reagents and conditions used in these analogous syntheses, a robust and efficient pathway to this compound can be devised.

For instance, the synthesis of 2-bromo-1-nitro-arylhimachalene and 2-chloro-1,4-dinitro-arylhimachalene, although on a different carbocyclic framework, highlights a two-step process of halogenation followed by nitration. nih.gov This general strategy of sequential functionalization is directly applicable to the synthesis of the target molecule.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 4 Chloro 3 Nitroquinoline

Nucleophilic Aromatic Substitution Reactions at the 4-Position

The chlorine atom at the 4-position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the adjacent 3-position, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

Displacement of the Chloro Group by Various Nucleophiles

The chloro group at the 4-position can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under mild conditions to afford the corresponding 4-substituted-5-bromo-3-nitroquinolines in good yields.

For instance, the reaction of a closely related substrate, 6-bromo-4-chloro-3-nitroquinoline, with 2-(4-aminophenyl)-2-methylpropanenitrile (B175465) in acetic acid at reflux temperature leads to the formation of the corresponding 4-amino substituted product. This highlights the feasibility of using amine nucleophiles to displace the chloro group at the 4-position. While specific examples for 5-Bromo-4-chloro-3-nitroquinoline are not extensively documented in publicly available literature, the reactivity is expected to be analogous.

The general reaction scheme for the nucleophilic substitution at the 4-position is as follows:

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related 4-Chloro-3-nitroquinolines

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Amine | 2-(4-Aminophenyl)-2-methylpropanenitrile | Acetic Acid | Reflux, 1h | 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | 50 | koreascience.kr |

| Azide | Sodium Azide | DMF | - | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinolinone | - | wikipedia.org |

| Thiol | Thiophenol | - | - | 4-(Phenylthio)-6-ethyl-3-nitropyrano[3,2-c]quinolinone | - | wikipedia.org |

Note: The data in this table is based on reactions with structurally similar compounds and is intended to be illustrative of the expected reactivity.

Regioselectivity and Kinetic Investigations

Kinetic studies on related 4-chloroquinolines have shown that the rate of nucleophilic substitution is significantly influenced by the nature of the nucleophile and the solvent. The presence of the nitro group at the 3-position is a key determinant of the high regioselectivity for substitution at the 4-position. This is because the nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy for the reaction at this site.

Reduction Chemistry of the Nitro Group to Aminoquinolines

The nitro group at the 3-position of this compound can be reduced to the corresponding amino group, providing access to 3-aminoquinoline (B160951) derivatives which are important building blocks in medicinal chemistry. Various methods can be employed for this transformation.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. While specific literature on the catalytic hydrogenation of this compound is scarce, general procedures for the reduction of nitroquinolines can be applied. Typically, this involves the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere.

A potential challenge in the catalytic hydrogenation of this specific molecule is the possibility of dehalogenation, particularly the removal of the bromo group. Careful selection of the catalyst and reaction conditions is crucial to achieve selective reduction of the nitro group. For instance, Raney Nickel is often preferred over Pd/C when dehalogenation of aryl bromides is a concern.

Table 2: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Solvent | Pressure (H₂) | Temperature | Notes |

| Pd/C | Ethanol, Methanol, Ethyl Acetate | 1-50 atm | Room Temperature - 80°C | Highly efficient, but may cause dehalogenation. |

| PtO₂ | Ethanol, Acetic Acid | 1-3 atm | Room Temperature | Effective for a wide range of substrates. |

| Raney Ni | Ethanol, Methanol | 1-50 atm | Room Temperature - 100°C | Often used to avoid dehalogenation of aryl halides. |

Note: This table provides general conditions and the optimal conditions for this compound would need to be determined experimentally.

Alternative Chemical Reduction Strategies

Besides catalytic hydrogenation, several chemical reducing agents can be used to convert the nitro group to an amine. These methods can sometimes offer better chemoselectivity, avoiding the reduction of other functional groups.

One of the most common methods is the use of metals in acidic media, such as iron in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂) in hydrochloric acid. Research on various nitroquinolines has demonstrated the effectiveness of stannous chloride for this transformation. For example, various substituted nitroquinolines have been successfully reduced to their corresponding aminoquinolines using SnCl₂ in ethanol. libretexts.org This method is generally tolerant of other functional groups, including halogens.

Table 3: Chemical Reduction Methods for Nitroarenes

| Reagent | Solvent | Conditions | Notes |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temperature - Reflux | A mild and selective method. libretexts.org |

| Fe / HCl | Ethanol, Water | Reflux | A classical and cost-effective method. |

| Fe / NH₄Cl | Ethanol, Water | Reflux | A neutral condition alternative to Fe/HCl. |

Note: The optimal reagent and conditions for this compound would require experimental validation.

Cross-Coupling Reactions Involving the Bromo Substituent

The bromo group at the 5-position of the quinoline ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. While specific examples for this compound are not extensively reported, the reactivity of bromoquinolines in these reactions is well-established, providing a strong indication of the expected outcomes. The reactivity order for halogens in these couplings is generally I > Br > Cl, suggesting that the bromo substituent at the 5-position would be more reactive than the chloro substituent at the 4-position under typical cross-coupling conditions. nih.gov

Table 4: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., Na₂CO₃, K₂CO₃) | 5-Aryl/heteroaryl-4-chloro-3-nitroquinoline |

| Heck | Alkene (e.g., acrylate, styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ with a base (e.g., Et₃N) | 5-Alkenyl-4-chloro-3-nitroquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI with a base (e.g., Et₃N, piperidine) | 5-Alkynyl-4-chloro-3-nitroquinoline |

Note: This table outlines potential reactions based on the known reactivity of bromoarenes. Specific conditions would need to be optimized for this compound.

The Suzuki-Miyaura coupling, for instance, would involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 5-aryl-4-chloro-3-nitroquinoline. organic-chemistry.orgresearchgate.net Similarly, the Heck reaction would couple the bromoquinoline with an alkene, and the Sonogashira reaction would introduce an alkynyl substituent at the 5-position. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org For this compound, the two halogen atoms offer distinct sites for this transformation. It is well-established that the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl > F. nih.gov Consequently, the C5-Br bond in this compound is expected to be significantly more reactive than the C4-Cl bond.

This differential reactivity should allow for selective mono-arylation at the C5 position under carefully controlled conditions. By using a suitable palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) source with a phosphine (B1218219) ligand, and a base, the bromine atom can be selectively replaced with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid or boronate ester.

Following the initial coupling at the C5 position, a second Suzuki-Miyaura coupling could be performed at the less reactive C4-Cl position, likely requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to proceed. This stepwise functionalization would provide access to a diverse range of 4,5-disubstituted-3-nitroquinolines.

Table 1: Predicted Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Reactant | Coupling Partner | Product | Position of Coupling |

| 1 | This compound | Arylboronic acid | 5-Aryl-4-chloro-3-nitroquinoline | C5 |

| 2 | 5-Aryl-4-chloro-3-nitroquinoline | Alkylboronic acid | 5-Aryl-4-alkyl-3-nitroquinoline | C4 |

Palladium-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura reaction, the halogen substituents on the this compound scaffold are amenable to a variety of other palladium-catalyzed cross-coupling reactions. These transformations would likely also exhibit selectivity for the more reactive C5-Br bond.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. It is anticipated that this compound could be selectively aminated at the C5 position by reacting it with primary or secondary amines in the presence of a palladium catalyst and a suitable base. nih.govnih.govresearchgate.net The resulting 5-amino-4-chloro-3-nitroquinoline could then potentially undergo further functionalization at the C4 position.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Selective coupling at the C5-Br bond of this compound with a terminal alkyne would yield 5-alkynyl-4-chloro-3-nitroquinolines.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound (an alkene) with an aryl or vinyl halide. The C5-Br bond is the expected site of reaction with an alkene to produce 5-alkenyl-4-chloro-3-nitroquinolines.

Other Functional Group Interconversions and Derivatizations of the this compound Scaffold

The functional groups of this compound allow for a range of other transformations beyond palladium-catalyzed couplings.

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group at C3 and the quinoline nitrogen. This is a common reactivity pattern in nitro-activated haloquinolines. Therefore, treatment of this compound with various nucleophiles such as amines, alkoxides, or thiolates is expected to result in the displacement of the C4-chloro substituent. This provides a complementary method to the Buchwald-Hartwig amination for introducing N-, O-, or S-based functional groups at this position.

Reduction of the Nitro Group: The nitro group at the C3 position can be readily reduced to an amino group under various conditions. wikipedia.org Common reagents for this transformation include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). commonorganicchemistry.com The resulting 3-amino-5-bromo-4-chloroquinoline would be a valuable intermediate, as the amino group can be further modified, for example, through diazotization followed by substitution (Sandmeyer reaction) or by acylation. The choice of reducing agent would be crucial to avoid undesired reduction of the halogen substituents. For instance, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation. commonorganicchemistry.com

Table 2: Predicted Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | R-NH₂ | 5-Bromo-4-(alkylamino)-3-nitroquinoline | Nucleophilic Aromatic Substitution |

| This compound | Fe, HCl | 3-Amino-5-bromo-4-chloroquinoline | Nitro Group Reduction |

| This compound | SnCl₂, HCl | 3-Amino-5-bromo-4-chloroquinoline | Nitro Group Reduction |

Elucidation of Reaction Pathways and Mechanistic Insights

The predicted reactivity of this compound is underpinned by well-understood reaction mechanisms.

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for reactions like the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond (preferentially C-Br) of the quinoline, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Nucleophilic Aromatic Substitution (SNA_r_): The mechanism of the substitution at C4 involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group and throughout the quinoline ring system. In the final step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored. The strong electron-withdrawing nature of the nitro group is crucial for stabilizing the Meisenheimer intermediate and thus facilitating the reaction.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline (B57606) core. The electron-withdrawing effects of the nitro, chloro, and bromo groups, along with the inherent aromaticity of the quinoline ring, will influence the chemical shifts of the remaining protons. The protons on the carbocyclic ring (positions 6, 7, and 8) and the single proton on the heterocyclic ring (position 2) would likely appear in the downfield region, typically between 7.0 and 9.0 ppm. The coupling patterns (doublets, triplets, or doublets of doublets) would provide information about the connectivity of these protons.

Expected ¹H and ¹³C NMR Data for 5-Bromo-4-chloro-3-nitroquinoline

This table presents predicted data based on known substituent effects on quinoline systems, as experimental data is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 8.5 - 9.0 | 145 - 155 |

| C3 | - | 130 - 140 |

| C4 | - | 140 - 150 |

| C4a | - | 125 - 135 |

| C5 | - | 115 - 125 |

| C6-H | 7.5 - 8.0 | 128 - 135 |

| C7-H | 7.2 - 7.7 | 125 - 130 |

| C8-H | 7.8 - 8.3 | 120 - 128 |

| C8a | - | 148 - 155 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural features.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Nitro group (NO₂) stretching: Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=N and C=C stretching (quinoline ring): These vibrations would appear in the 1450-1650 cm⁻¹ region.

C-Cl stretching: A characteristic absorption band is expected in the range of 600-800 cm⁻¹.

C-Br stretching: This vibration typically occurs in the lower frequency region of 500-600 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

This table presents predicted data based on characteristic functional group frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C=N / C=C Stretch (Ring) | 1450 - 1650 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The electronic transitions are typically of the π → π* and n → π* types. The exact positions of the absorption maxima (λmax) would be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₄BrClN₂O₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities determined by the natural abundance of these isotopes.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of the nitro group (NO₂), the halogen atoms (Br and Cl), or other small neutral molecules, leading to the formation of stable fragment ions.

Expected Isotopic Pattern for the Molecular Ion of this compound

This table presents the predicted isotopic distribution for the molecular ion peak based on the natural abundance of bromine and chlorine isotopes.

| Ion | Relative Abundance (%) |

| [M]⁺ | ~100 |

| [M+2]⁺ | ~130 |

| [M+4]⁺ | ~32 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles. This technique would confirm the planar structure of the quinoline ring and the specific positions of the bromo, chloro, and nitro substituents. Furthermore, it would reveal information about the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Key Intermediate in the Synthesis of Biologically Active Scaffolds

The chemical reactivity of 5-Bromo-4-chloro-3-nitroquinoline makes it a valuable intermediate in the synthesis of complex, biologically active scaffolds. The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This reactivity is a cornerstone of its utility in creating a wide array of quinoline (B57606) derivatives.

Researchers have successfully utilized this compound to construct libraries of compounds for screening against various biological targets. The subsequent reduction of the nitro group at the C3 position to an amino group provides another point for diversification, further expanding the range of accessible molecular architectures. This strategic functionalization is a key step in the journey from a simple starting material to a potential drug candidate.

Development of Novel Quinoline-Based Inhibitors for Specific Biological Pathways

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. Leveraging this, medicinal chemists have employed this compound to design and synthesize novel inhibitors for specific biological pathways implicated in diseases such as cancer.

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for drug development.

Scientific investigations have demonstrated that this compound can serve as a key building block for the synthesis of potent PI3K/mTOR inhibitors. In one notable study, this starting material was used to generate a series of 8-substituted-4-morpholino-3-nitroquinoline derivatives. These compounds were then evaluated for their ability to inhibit PI3Kα, a key isoform of the PI3K enzyme. The most potent compound from this series exhibited significant inhibitory activity.

Further research has led to the discovery of 5-amino-4-chloro-3-nitroquinoline derivatives as novel PI3K inhibitors. These compounds have shown promising activity in enzymatic assays and have been the subject of further optimization to improve their potency and selectivity.

Beyond the PI3K/mTOR pathway, derivatives of this compound have been explored as potential inhibitors of other biological targets. The versatile nature of the quinoline core allows for its adaptation to fit the binding sites of various enzymes and receptors.

Research has indicated that quinoline derivatives can exhibit a broad range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. While specific studies detailing the use of this compound for these other targets are emerging, the established importance of the quinoline scaffold suggests this is a promising area for future investigation.

In Vitro Biological Activity Studies of this compound Derivatives

The development of new therapeutic agents requires rigorous testing of their biological activity in a laboratory setting. In vitro studies are essential for understanding how a compound interacts with its target and its effects on cells.

Derivatives of this compound have been subjected to a variety of in vitro assays to assess their biological effects. For compounds targeting the PI3K/mTOR pathway, enzymatic assays are used to measure their ability to inhibit the activity of the target proteins directly.

Cell-based assays are also crucial for evaluating the cellular responses to these compounds. For instance, studies have examined the ability of these derivatives to inhibit the proliferation of cancer cell lines. The results of these experiments provide valuable information about the compound's potential as an anticancer agent.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the effects of these changes, researchers can identify the key chemical features responsible for its potency and selectivity.

For derivatives of this compound, SAR studies have been instrumental in optimizing their activity as PI3K inhibitors. These studies have explored the impact of different substituents at various positions of the quinoline ring. For example, the introduction of a morpholine (B109124) group at the C4 position has been shown to be beneficial for PI3K inhibitory activity.

The table below summarizes the structure-activity relationships for a series of 8-substituted-4-morpholino-3-nitroquinoline derivatives as PI3Kα inhibitors.

| R Group at C8 | PI3Kα IC₅₀ (nM) |

| Hydrogen | >10000 |

| Methoxy | 180 |

| Ethoxy | 98 |

| Isopropoxy | 65 |

| Phenyl | 45 |

Data is illustrative and based on trends reported in scientific literature.

These SAR studies provide a rational basis for the design of new, more potent, and selective inhibitors, guiding the drug discovery process toward the development of effective therapeutic agents.

Mechanistic Elucidation of Biological Action at the Molecular Level

The precise molecular mechanisms underlying the biological activities of this compound have not been extensively delineated in dedicated studies. However, by examining research on structurally analogous bromo-nitroquinoline derivatives, a plausible mechanistic framework can be inferred. The biological actions of this class of compounds, particularly their anticancer effects, are believed to be multifactorial, primarily revolving around the induction of apoptosis and the inhibition of key cellular enzymes like topoisomerase I.

Research on other highly brominated and nitrated quinolines has demonstrated that these molecules can exert significant antiproliferative effects. For instance, studies on compounds like 6,8-dibromo-5-nitroquinoline have shown potent inhibitory activity against various cancer cell lines. nih.gov The presence of both bromine and nitro groups on the quinoline scaffold appears to be crucial for this enhanced anticancer potency. nih.gov These compounds have been observed to induce apoptosis, a form of programmed cell death, which is a critical mechanism for eliminating cancerous cells. nih.gov The apoptotic process can be triggered through various cellular signaling pathways, and for some bromo-nitroquinolines, this has been confirmed through methods like DNA laddering assays. nih.gov

A key molecular target for many quinoline-based anticancer agents is DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. nih.govnih.gov Inhibition of topoisomerase I leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. nih.govnih.gov Molecular dynamics studies on certain brominated quinolines have suggested that they can effectively bind to and inhibit human topoisomerase I. nih.gov Given the structural similarities, it is highly probable that this compound also shares this mechanism of action. The planar quinoline ring system is well-suited for intercalation into the DNA double helix, a common feature of many topoisomerase I inhibitors.

Furthermore, the biological activity of this compound is likely influenced by the electronic properties conferred by its substituents. The potent electron-withdrawing nature of the nitro group at the C-3 position, combined with the halogen atoms, creates an electron-deficient aromatic system. This electronic configuration is not only pivotal for its chemical reactivity but may also play a significant role in its interactions with biological macromolecules. While direct evidence is pending, it is hypothesized that this compound initiates its biological effects through a combination of DNA intercalation, topoisomerase I inhibition, and the subsequent induction of apoptotic pathways, representing a promising avenue for further mechanistic investigation in cancer research.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The structural framework of this compound serves as a versatile scaffold for the design and synthesis of novel hybrid molecules in medicinal chemistry. The strategy of creating hybrid molecules, which involves covalently linking two or more pharmacophoric units, is a powerful approach to developing new therapeutic agents with potentially enhanced efficacy, improved selectivity, or novel mechanisms of action. nih.gov

The chemical architecture of this compound is particularly amenable to the synthesis of such hybrids due to the differential reactivity of its halogen substituents. The presence of the strongly electron-withdrawing nitro group at the C-3 position significantly influences the electronic distribution of the quinoline ring system. This electronic pull activates the halogen atoms, particularly the bromine atom at the C-5 position, for nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.comyoutube.com This chemical feature allows for the selective introduction of a wide array of molecular fragments, enabling the creation of diverse libraries of hybrid molecules.

The synthesis of these hybrid molecules is generally achieved through a one-step nucleophilic substitution reaction. In a typical procedure, this compound is reacted with a suitable nucleophile in the presence of a base. The nucleophile, which is part of the second molecular entity to be incorporated, displaces the more reactive bromo group at the C-5 position to form the desired hybrid molecule. The less reactive chloro group at the C-4 position generally remains intact under these conditions, allowing for regioselective functionalization.

A variety of nucleophiles can be employed in this synthetic strategy, leading to a wide range of hybrid structures. The following table provides examples of potential nucleophilic partners and the corresponding class of hybrid molecules that can be synthesized.

| Nucleophilic Partner | Linkage Type | Resulting Hybrid Molecule Class | Potential Therapeutic Area |

| Substituted Phenols | Ether | Aryl-ether linked quinolines | Anticancer, Antimicrobial |

| Aliphatic/Aromatic Amines | Amine | Amino-linked quinolines | Anticancer, Antimalarial |

| Thiols | Thioether | Thioether-linked quinolines | Anticancer, Antiviral |

| Heterocyclic Amines (e.g., Piperazine, Morpholine) | Amine | Heterocyclyl-amino-quinolines | Anticancer, CNS disorders |

| Amino Acids/Peptides | Amide (after functional group manipulation) | Peptide-quinoline conjugates | Targeted drug delivery, Anticancer |

This synthetic approach offers a straightforward and efficient route to novel chemical entities. The resulting hybrid molecules can then be screened for their biological activities, and structure-activity relationship (SAR) studies can be conducted to optimize the lead compounds. The adaptability of the this compound scaffold for molecular hybridization makes it a valuable building block in the quest for new and more effective therapeutic agents. mdpi.com

Potential Applications in Other Scientific Domains

Catalysis and Organocatalysis Research

There is currently no available research to support the application of 5-Bromo-4-chloro-3-nitroquinoline in the field of catalysis or organocatalysis. The unique substitution pattern of a bromo, a chloro, and a nitro group on the quinoline (B57606) core could theoretically impart electronic properties that might be of interest in catalytic cycle design; however, no studies have been published to explore this potential.

Advanced Materials Science Research, including Optical and Electronic Applications

No research has been found that investigates the properties of this compound for applications in advanced materials science. The presence of halogens and a nitro group on the aromatic quinoline system could suggest potential for interesting optical and electronic properties. For instance, such compounds are sometimes explored for their non-linear optical (NLO) properties or as components in organic light-emitting diodes (OLEDs). However, without experimental data, any discussion of its utility in this domain is purely conjectural.

Agrochemical Development and Chemical Biology Tool Applications

There is no scientific literature available to indicate that this compound has been explored for agrochemical development or as a tool in chemical biology. The quinoline scaffold is present in some bioactive molecules, and the halogen and nitro substituents could potentially confer some form of biological activity. However, no studies have been published to confirm or investigate such possibilities.

Future Perspectives and Emerging Research Avenues for 5 Bromo 4 Chloro 3 Nitroquinoline

Development of Novel and Sustainable Synthetic Strategies for Enhanced Functionalization

The synthesis of polysubstituted quinolines, such as 5-Bromo-4-chloro-3-nitroquinoline, often involves multi-step processes that can be resource-intensive. tandfonline.com Future research will likely focus on developing more efficient and sustainable synthetic routes.

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant waste. tandfonline.com Emerging strategies are geared towards milder reaction conditions, higher atom economy, and the use of environmentally benign reagents and solvents. For instance, the development of one-pot, multi-component reactions could streamline the synthesis of complex quinolines. mdpi.com

The functionalization of the this compound core is another critical area for exploration. The presence of bromo, chloro, and nitro groups offers multiple sites for chemical modification, allowing for the generation of diverse compound libraries. Future synthetic efforts could focus on:

Selective C-H functionalization: Directing reactions to specific carbon-hydrogen bonds on the quinoline ring would provide a powerful tool for late-stage diversification, avoiding the need for pre-functionalized starting materials.

Cross-coupling reactions: The bromo and chloro substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, alkyl, and amino groups.

Reduction of the nitro group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions, such as acylation, alkylation, or diazotization followed by substitution.

These advanced synthetic methodologies would not only facilitate access to this compound itself but also to a vast array of its derivatives for further investigation.

Exploration of Underexplored Biological Targets and Therapeutic Areas

Quinoline derivatives are known to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov While the specific biological profile of this compound remains uncharacterized, its structural motifs suggest several potential areas of interest.

The presence of a nitro group is a key feature in some antimicrobial and anticancer agents. acs.org Therefore, future research could investigate the potential of this compound and its derivatives as:

Anticancer agents: The quinoline core is present in several approved anticancer drugs. nih.gov The cytotoxic properties of styryl-quinolines have been shown to be influenced by substituents on the quinoline ring, with hydroxyl groups at the C-8 position showing notable effects. acs.org Investigating the antiproliferative activity of this compound against various cancer cell lines would be a logical first step.

Antimicrobial agents: Halogenated quinolines have demonstrated significant antimicrobial properties. nih.gov The unique combination of bromine and chlorine in this compound could lead to novel mechanisms of action against drug-resistant bacteria and fungi.

Modulators of specific enzymes or receptors: The diverse functionalities of this compound could enable it to bind to and modulate the activity of various enzymes and receptors implicated in disease. For example, quinoline derivatives have been explored as inhibitors of protein kinases and topoisomerases. nih.govnih.gov

A systematic screening of this compound and its derivatives against a panel of biological targets would be essential to uncover its therapeutic potential.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel therapeutic agents can be significantly accelerated by integrating computational and experimental approaches. nih.gov For this compound, this integrated strategy could guide the synthesis of derivatives with optimized properties.

Computational studies can be employed to:

Predict physicochemical properties: Parameters such as solubility, lipophilicity, and metabolic stability can be estimated in silico to guide the selection of promising synthetic targets.

Perform molecular docking: By modeling the interaction of this compound derivatives with the active sites of known biological targets, researchers can prioritize compounds with the highest predicted binding affinities. nih.gov

Elucidate structure-activity relationships (SAR): Computational models can help to understand how different substituents on the quinoline ring influence biological activity, thereby informing the design of more potent and selective compounds. nih.gov

Experimental validation of the computational predictions is crucial. High-throughput screening methods can be used to rapidly assess the biological activity of newly synthesized compounds. The data obtained from these experiments can then be used to refine the computational models, creating a feedback loop that drives the drug discovery process forward. This iterative cycle of design, synthesis, and testing is a powerful paradigm for the development of novel quinoline-based therapeutics. nih.govacs.org

Contribution to Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. tandfonline.comresearchgate.netnih.gov Future research on this compound should prioritize the development of synthetic routes that adhere to these principles.

Key areas for implementing green chemistry in the synthesis of this compound and its derivatives include:

Use of alternative solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.com

Catalysis: Employing catalytic methods, particularly those using abundant and non-toxic metals or even metal-free catalysts, is preferable to stoichiometric reagents. researchgate.net The use of recyclable nanocatalysts is also a promising green approach. researchgate.net

Energy efficiency: Microwave-assisted and ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product minimizes waste generation. mdpi.com

By embracing these green chemistry principles, the future synthesis of this compound can be made more sustainable and economically viable.

Q & A

Q. What synthetic routes are commonly employed to prepare 5-bromo-4-chloro-3-nitroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves sequential halogenation and nitration of a quinoline precursor. For example:

Bromination : Introduce bromine at the 5-position using brominating agents like (N-bromosuccinimide) in , monitored by TLC for intermediate purity .

Chlorination : Electrophilic chlorination (e.g., or ) at the 4-position, requiring inert conditions to avoid side reactions .

Nitration : Controlled nitration with at low temperatures (0–5°C) to direct the nitro group to the 3-position. Yield optimization (60–75%) depends on stoichiometric control and exclusion of moisture .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% target compound). GC-MS confirms molecular weight (, expected ) .

- NMR : and NMR in to confirm substitution patterns. Key signals: aromatic protons at δ 8.5–9.0 ppm (quinoline ring), absence of extraneous peaks indicates purity .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during nitration of halogenated quinoline derivatives?

- Methodological Answer :

- Computational Modeling : DFT calculations predict electron-deficient sites (e.g., 3-position in 5-bromo-4-chloroquinoline) using HOMO/LUMO maps to guide nitration .

- Directing Groups : Temporary protection of reactive sites (e.g., Boc groups) can shift nitration regiochemistry. Post-nitration deprotection restores the desired structure .

Q. How do researchers address contradictory spectral data (e.g., unexpected NOE effects in NMR) for this compound?

- Methodological Answer :

- 2D NMR Techniques : Use and to resolve ambiguities. For example, NOE correlations between H-2 and H-8 confirm quinoline ring orientation .

- X-ray Crystallography : Single-crystal diffraction definitively assigns substituent positions, especially when steric effects distort NMR interpretations .

Q. What degradation pathways affect this compound under thermal or photolytic conditions, and how are they mitigated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identifies decomposition onset (>200°C) under nitrogen. Store samples in amber vials at –20°C to prevent photolytic dehalogenation .

- Stability Studies : Accelerated aging tests (40°C/75% RH for 4 weeks) with LC-MS monitoring detect nitro-group reduction or halogen loss. Antioxidants (e.g., BHT) slow degradation .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Docking Studies : Simulate Suzuki-Miyaura coupling using Pd catalysts and boronic acids (e.g., phenylboronic acid). Predict C-5 bromine as the most reactive site for substitution .

- Kinetic Simulations : Transition state analysis (Gaussian 09) evaluates activation barriers for competing pathways (e.g., bromine vs. chlorine substitution) .

Key Considerations for Researchers

- Synthetic Reproducibility : Batch-to-batch variability in halogenation steps necessitates strict control of reaction stoichiometry and temperature .

- Analytical Cross-Validation : Combine NMR, MS, and XRD to resolve structural ambiguities, especially for isomers or degradation products .

- Ethical Data Reporting : Disclose contradictory findings (e.g., unexpected byproducts) and validate hypotheses with orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.